AC-P-Iodo-D-phe-OH

Descripción general

Descripción

Métodos De Preparación

The synthesis of AC-P-Iodo-D-phe-OH typically involves the iodination of N-alpha-acetyl-D-phenylalanineThe process can be carried out under mild conditions to ensure the integrity of the peptide bond .

Industrial production methods for this compound are not well-documented, but the synthesis generally follows standard peptide synthesis protocols, which may involve solid-phase peptide synthesis (SPPS) techniques. These methods allow for the precise incorporation of the iodine atom into the peptide structure.

Análisis De Reacciones Químicas

AC-P-Iodo-D-phe-OH undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups using reagents such as nucleophiles. This can lead to the formation of various derivatives of the compound.

Oxidation and Reduction Reactions:

Coupling Reactions: The peptide bond in this compound allows it to participate in coupling reactions with other amino acids or peptides, forming larger peptide chains.

Aplicaciones Científicas De Investigación

AC-P-Iodo-D-phe-OH has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins. Its unique iodine substitution makes it a valuable tool for studying peptide interactions and conformations.

Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of various biological processes.

Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of peptide-based drugs. Its unique structure may offer advantages in drug design and delivery.

Industry: The compound’s properties make it useful in the development of novel materials and nanostructures.

Mecanismo De Acción

The mechanism of action of AC-P-Iodo-D-phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The peptide structure allows it to interact with various biological molecules, potentially modulating their activity and function .

Comparación Con Compuestos Similares

AC-P-Iodo-D-phe-OH can be compared with other iodinated phenylalanine derivatives, such as:

N-alpha-acetyl-4-iodo-L-phenylalanine: Similar in structure but with the L-configuration, which may result in different biological activities and interactions.

N-alpha-acetyl-3-iodo-D-phenylalanine: The iodine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and properties.

N-alpha-acetyl-4-bromo-D-phenylalanine:

This compound is unique due to its specific iodine substitution and D-configuration, which can influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

AC-P-Iodo-D-phe-OH, a derivative of phenylalanine with an iodine atom substituted at the para position, has garnered interest in various fields of biological research due to its unique structural properties and potential applications in drug design and synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its iodine substitution on the phenyl ring, which influences its biological interactions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction Reactions : These reactions can modify the compound's functional groups, impacting its biological activity.

- Coupling Reactions : The peptide bond in this compound enables it to form larger peptide chains through coupling with other amino acids or peptides.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The iodine atom facilitates halogen bonding, enhancing binding affinity and specificity. This interaction can modulate the activity of various biological molecules, influencing processes such as protein-protein interactions and enzyme-substrate dynamics.

1. Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

- Peptide-Based Drug Development : Its unique structure may provide advantages in designing drugs that target specific biological pathways.

- Enzyme Inhibition : Research indicates that modifications on peptide analogs can significantly enhance inhibitory activities against specific kinases, suggesting that this compound could serve as a scaffold for developing potent inhibitors .

2. Research Applications

The compound is utilized in various research contexts:

- Protein Interaction Studies : Incorporating this compound into peptides allows researchers to investigate protein interactions and conformational changes.

- Synthesis of Complex Peptides : It serves as a building block for synthesizing more complex peptide structures, facilitating studies on peptide behavior in biological systems .

Case Study 1: Inhibitory Activity Against Src Kinase

A study synthesized a series of peptide analogs based on this compound to evaluate their inhibitory effects on Src kinase. The findings revealed that certain modifications led to significantly enhanced inhibitory potencies, with some analogs exhibiting IC50 values in the low micromolar range. This highlights the potential of halogenated peptides in developing targeted therapies against cancer-related kinases .

Case Study 2: Structural Analysis Using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy was employed to analyze the conformational properties of peptides containing this compound. The results indicated that the presence of iodine alters the spatial arrangement of peptide bonds, thereby affecting their interaction with receptor sites. This structural insight is crucial for optimizing drug design strategies .

Comparative Analysis

| Property | This compound | Other Phenylalanine Derivatives |

|---|---|---|

| Iodine Substitution | Yes | No |

| Biological Activity | High | Variable |

| Applications | Drug Design | General Research |

| Mechanism of Action | Halogen Bonding | Hydrogen Bonding |

Propiedades

IUPAC Name |

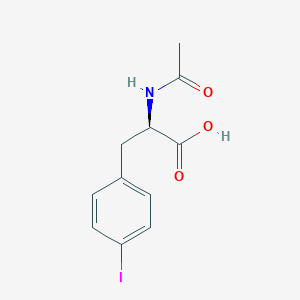

(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVNNJWKXVLALU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304069 | |

| Record name | N-Acetyl-4-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201351-59-9 | |

| Record name | N-Acetyl-4-iodo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201351-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-4-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.